![molecular formula C20H16N4 B12891279 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is a complex organic compound belonging to the class of quinolines and derivatives. These compounds are characterized by a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo azabenzene
Vorbereitungsmethoden
The synthesis of 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of intermediate compounds under controlled conditions. For instance, the preparation of similar pyrazolo[4,3-c]pyridines involves an iodine-mediated electrophilic cyclization followed by Suzuki cross-couplings with various boronic acids . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as ultrasonic-assisted synthesis .
Analyse Chemischer Reaktionen
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for electrophilic cyclization and boronic acids for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrazolo[4,3-c]pyridines can lead to the formation of highly substituted derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown antiproliferative activity against various cancer cell lines . Additionally, its unique structure makes it a valuable tool in the development of new drugs and therapeutic agents. In industry, it can be used in the synthesis of materials with specific properties, such as fluorescence for pH sensing .
Wirkmechanismus
The mechanism of action of 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline stands out due to its unique structure and diverse applications. Similar compounds include other pyrazolo[4,3-c]pyridines and quinoline derivatives, which also exhibit significant biological and chemical properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
IUPAC Name |
4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-2-7-16-14(6-1)15(10-12-22-16)19-18-9-5-13-24(18)23-20(19)17-8-3-4-11-21-17/h1-4,6-8,10-12H,5,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTADNCHLKUEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=CC=NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
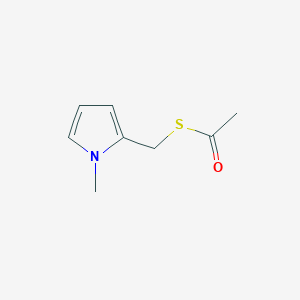
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
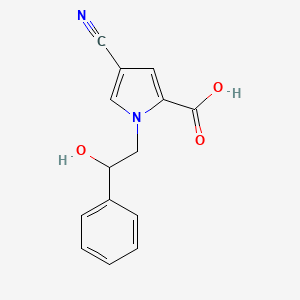
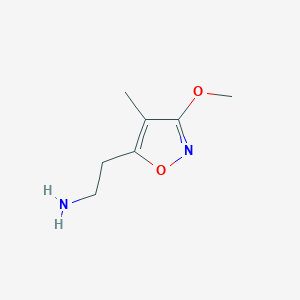
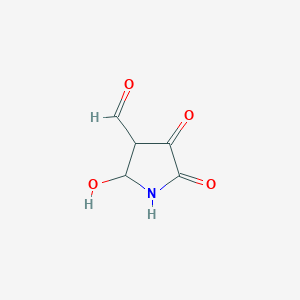
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
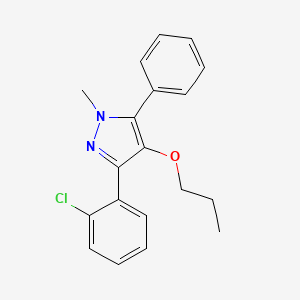
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
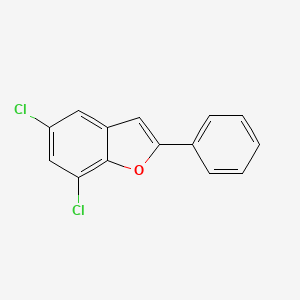
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
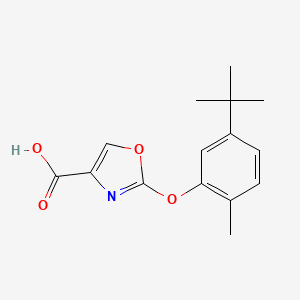

![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
